molecular formula C18H17N5O3S B11977480 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11977480
M. Wt: 383.4 g/mol
InChI Key: WQAPJIVKOZDECB-UDWIEESQSA-N
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Description

2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the aceto hydrazide derivative.

    Schiff Base Formation: Finally, the aceto hydrazide is condensed with 4-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Benzimidazoles: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.

    Benzimidazole: A parent compound with a wide range of biological activities.

    4-Nitrobenzaldehyde: A key intermediate in the synthesis of various organic compounds.

Uniqueness

The unique combination of the benzimidazole core, thioether linkage, and nitro-substituted hydrazide moiety in 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N5O3S/c1-12(13-7-9-14(10-8-13)23(25)26)20-21-17(24)11-27-18-19-15-5-3-4-6-16(15)22(18)2/h3-10H,11H2,1-2H3,(H,21,24)/b20-12+

InChI Key

WQAPJIVKOZDECB-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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